molecular formula C9H19ClN2O2 B1424779 N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236254-69-5

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1424779
CAS No.: 1236254-69-5
M. Wt: 222.71 g/mol
InChI Key: HCZKCYUJUIXBNG-UHFFFAOYSA-N
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Description

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride, a prominent ketone body, primarily targets specific hydroxyl-carboxylic acid receptors, histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . These targets play a crucial role in various biological processes, including lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Mode of Action

This compound interacts with its targets by binding to specific hydroxyl-carboxylic acid receptors and inhibiting histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This interaction results in the inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Biochemical Pathways

This compound affects several biochemical pathways. It is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . It also acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .

Pharmacokinetics

It is known that this compound can replace glucose as the major central nervous system fuel for the brain in humans, thereby sparing vital carbohydrate and protein stores . This suggests that it has good bioavailability and can cross the blood-brain barrier.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . One of its most important regulatory functions is the inhibition of the activity of histone deacetylases, thus leading to the epigenetic regulation of many genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions of fuel and food deficiency can increase the production of this compound, as it can substitute and alternate with glucose under these conditions . .

Properties

IUPAC Name

N-(3-hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-7(12)4-6-11-9(13)8-3-2-5-10-8;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKCYUJUIXBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1CCCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236254-69-5
Record name 2-Pyrrolidinecarboxamide, N-(3-hydroxybutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236254-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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